Linker Length Specificity: PEG2 Linker Determines GSPT1 Neosubstrate Degradation Activity
In a 2026 structure-activity relationship (SAR) study of Retro-2-based PROTACs incorporating variable-length PEG linkers, compounds with a PEG2 linker (i.e., m-PEG2-acid derivative) exhibited degradation of the translation termination factor GSPT1, whereas the expected degradation of the primary target (Retro-2.1 binding proteins) was not observed [1]. This demonstrates that the PEG2 length specifically enables GSPT1 degradation as a neosubstrate in this chemotype, a property not shared by shorter or longer PEG linkers in the same series [1].
| Evidence Dimension | Protein Degradation Activity (GSPT1 neosubstrate degradation) |
|---|---|
| Target Compound Data | PROTAC with PEG2 linker degrades GSPT1 |
| Comparator Or Baseline | PROTACs with PEG1, PEG3, PEG4, or longer PEG linkers (same chemotype) did not exhibit GSPT1 degradation; activity was strictly dependent on PEG chain length |
| Quantified Difference | Qualitative activity observed only for PEG2 linker; no degradation observed for other PEG lengths |
| Conditions | Cellular degradation assay in Retro-2-based PROTAC series; CRBN-recruiting warhead; variable PEG linker lengths |
Why This Matters
This finding underscores that m-PEG2-acid is not simply a 'shorter PEG' but a specific tool that can unlock degradation of certain proteins when other linkers fail, making it essential for SAR exploration in PROTAC campaigns.
- [1] J. Perraud et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. DOI: 10.1016/j.ejmech.2026.116205 View Source
